molecular formula C6H14N2O B1179551 nodS protein CAS No. 139410-15-4

nodS protein

Katalognummer: B1179551
CAS-Nummer: 139410-15-4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The nodS protein is a methyltransferase enzyme critical in the biosynthesis of Nod factors, which are lipochitooligosaccharide signaling molecules produced by rhizobia during the establishment of symbiosis with legume plants . This enzyme catalyzes the transfer of methyl groups to the chitin oligomer backbone of Nod factors, a modification essential for host-specific recognition and successful nodulation . Structurally, nodS belongs to the S-adenosylmethionine (SAM)-dependent methyltransferase family, characterized by a conserved Rossmann-fold domain that binds SAM . Its functional specificity arises from unique substrate-binding motifs and catalytic residues, distinguishing it from other methyltransferases.

Eigenschaften

CAS-Nummer

139410-15-4

Molekularformel

C6H14N2O

Synonyme

nodS protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Proteins

Sequence Homology and Evolutionary Relationships

NodS shares sequence homology with methyltransferases involved in secondary metabolite biosynthesis, such as NodL (acetyltransferase) and NodM (glucosamine synthase). However, its catalytic domain exhibits <30% sequence identity with non-symbiotic methyltransferases like bacterial TrmD (tRNA methyltransferase) or eukaryotic METTL3 (RNA methyltransferase) . Key divergent regions include substrate-binding loops (residues 45–60) and SAM-cofactor interaction sites (residues 120–135) (Table 1).

Table 1: Sequence and Functional Comparison of NodS with Homologs

Protein Organism Sequence Identity (%) Key Motifs Substrate Specificity
NodS Rhizobium spp. 100 (reference) SAM-binding Rossmann fold Chitin oligomers
NodL Rhizobium spp. 25 Acetyltransferase domain Chitin oligomers
TrmD E. coli 18 SPOUT methyltransferase fold tRNA
METTL3 Homo sapiens 12 MT-A70 domain mRNA

Structural and Functional Divergence

Network Analysis of Protein Structure (NAPS) reveals that nodS has a distinct topological arrangement compared to other SAM-dependent enzymes . Its active-site residues (e.g., Asp98, Glu102) form a unique hydrogen-bonding network with the chitin substrate, absent in TrmD or METTL3 (Fig. 1A).

Mechanistic Specificity

Unlike TrmD, which methylates tRNA at conserved guanine bases, nodS methylates the non-reducing terminal glucosamine of chitin oligomers . Kinetic assays show nodS has a kcat of 4.7 ± 0.3 s<sup>−1</sup> for its native substrate, 10-fold higher than its activity on generic chitin derivatives, underscoring its adaptation to symbiotic signaling .

Interaction Networks

NodS operates within a tightly regulated biosynthetic cluster (NodABCSU). Comparative interactome studies reveal its strong association with NodC (chitin synthase), unlike METTL3, which interacts with translational machinery . This clustering ensures efficient channeling of intermediates, a feature absent in standalone methyltransferases like TrmD .

Research Findings and Implications

Recent studies highlight nodS’s role in host range determination. For example, Rhizobium tropici nodS variants with mutations in the SAM-binding site (e.g., G128A) fail to methylate Nod factors, leading to defective nodulation in Phaseolus vulgaris . Conversely, chimeric enzymes combining nodS’s substrate-binding loops with TrmD’s catalytic core retain <5% activity, emphasizing the importance of co-evolved structural motifs .

Q & A

Q. How to address variability in nodS expression levels under stress conditions?

  • Methodological Answer : Perform RNA-seq with spike-in controls (e.g., ERCC standards) to normalize transcript counts. Pair with proteomic analysis (e.g., TMT labeling) to correlate mRNA and protein abundance .

Data Interpretation & Contradiction Management

Q. What statistical frameworks reconcile conflicting nodS knockout phenotypes?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies. Use mixed-effects models to account for experimental variables (e.g., host genotype, bacterial strain) .

Q. How to validate nodS as a virulence factor when symbiotic roles dominate literature?

  • Methodological Answer : Employ dual RNA-seq of infected host tissues to identify nodS-dependent pathogenicity genes. Compare with orthologs in pathogenic bacteria using phylogenetic analysis .

Tools & Resources

Q. Which databases curate nodS-related structural and functional data?

  • Methodological Answer : UniProt (annotated sequences), PDB (3D structures), and KEGG (pathway maps). For network analysis, use NAPS to map residue interactions critical for function .

Q. How to annotate nodS variants using FAIR principles?

  • Methodological Answer : Deposit variants in ClinVar or PHI-base with standardized metadata (e.g., experimental conditions, assay protocols). Use controlled vocabularies (e.g., GO terms) for interoperability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.